molecular formula C23H20N6 B5160515 1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

Cat. No. B5160515
M. Wt: 380.4 g/mol
InChI Key: LNZNVECAELCFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile, also known as DEAB, is a chemical compound that has been widely studied for its potential applications in scientific research. DEAB is a potent inhibitor of the enzyme ALDH, which plays a crucial role in the metabolism of various compounds, including retinoic acid and alcohol.

Mechanism of Action

1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile is a potent inhibitor of ALDH, which is an enzyme that plays a crucial role in the metabolism of various compounds, including retinoic acid and alcohol. ALDH catalyzes the oxidation of aldehydes to their corresponding carboxylic acids. 1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile binds to the active site of ALDH and inhibits its activity, leading to the accumulation of aldehydes and the depletion of their corresponding carboxylic acids.
Biochemical and Physiological Effects
The inhibition of ALDH by 1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile has been shown to have various biochemical and physiological effects. Inhibition of ALDH leads to the accumulation of aldehydes, which can have toxic effects on cells. This property of 1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile has been used to study the role of ALDH in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile has several advantages for lab experiments. It is a potent inhibitor of ALDH and has been shown to selectively inhibit the ALDH-positive stem cells. This property of 1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile has been used to study the role of stem cells in various diseases. However, 1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile has some limitations as well. It is a toxic compound and requires careful handling. It also has low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on 1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile. One area of research is to study the role of ALDH in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Another area of research is to develop new inhibitors of ALDH that are more potent and selective than 1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile. Additionally, the use of 1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile in combination with other drugs or therapies could be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile involves the condensation of 4-diethylaminobenzaldehyde with 2,4-dicyano-1,3-diaminobenzene in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of 1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile.

Scientific Research Applications

1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of stem cell biology. ALDH is a marker for stem cells, and 1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile has been shown to selectively inhibit the ALDH-positive stem cells. This property of 1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile has been used to study the role of stem cells in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.

properties

IUPAC Name

1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6/c1-3-28(4-2)16-11-9-15(10-12-16)21-17(13-24)22(26)29-20-8-6-5-7-19(20)27-23(29)18(21)14-25/h5-12H,3-4,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZNVECAELCFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-cyano-3-[4-(diethylamino)phenyl]pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide

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